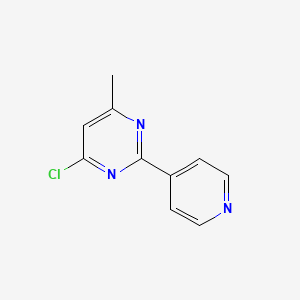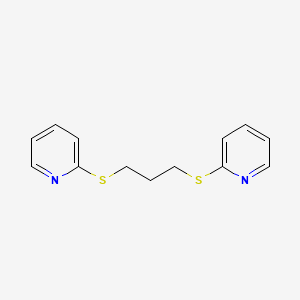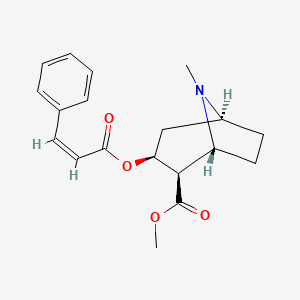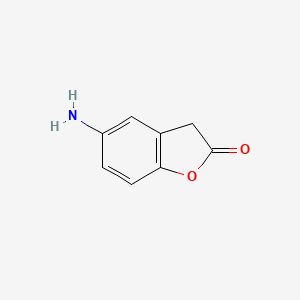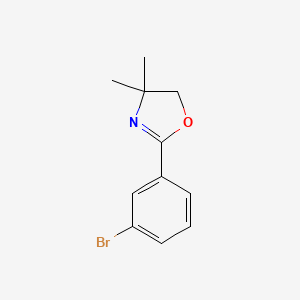![molecular formula C24H26BrNO5 B1626938 2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate CAS No. 402586-55-4](/img/structure/B1626938.png)
2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
Overview
Description
2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate is an intriguing compound with significant potential in various scientific fields, including chemistry, biology, medicine, and industrial applications. This compound's unique structure and reactivity make it an important subject of study for researchers looking to explore new chemical reactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: : This involves a condensation reaction between a suitable amine and a dicarboxylic acid derivative.
Introduction of the Bromophenyl Group: : The bromophenyl group is typically introduced via a nucleophilic substitution reaction using a halogenated benzyl compound.
Esterification: : The tert-butyl and benzyl ester groups are introduced through esterification reactions using corresponding alcohols and suitable catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may employ different reaction conditions to optimize yield and purity. Common industrial methods include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate undergoes several types of chemical reactions, including:
Oxidation: : Typically using agents like hydrogen peroxide or potassium permanganate.
Reduction: : Commonly with reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions are facilitated by the bromophenyl group, allowing for various functional group modifications.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide in acetic acid.
Reduction: : Sodium borohydride in ethanol.
Substitution: : Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield ketones or carboxylic acids, while reduction could result in alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a starting material for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, it can serve as a probe for studying enzyme interactions and protein binding due to its specific structural features.
Medicine
In medicine, researchers are investigating its potential as a lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Industrially, this compound is employed in the synthesis of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate exerts its effects involves binding to specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s interactions with these targets can lead to various biochemical and physiological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-fluorophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate
Uniqueness
Compared to these similar compounds, 2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate is unique due to the presence of the bromophenyl group. This group confers distinct reactivity and biological activity, making it a valuable tool for research and development in various scientific fields.
Hope this satisfies your curiosity about this fascinating compound!
Properties
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrNO5/c1-24(2,3)31-23(29)26-20(22(28)30-15-16-9-5-4-6-10-16)14-18(21(26)27)13-17-11-7-8-12-19(17)25/h4-12,18,20H,13-15H2,1-3H3/t18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLBCILLRNVUEY-QUCCMNQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC(C1=O)CC2=CC=CC=C2Br)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](C[C@H](C1=O)CC2=CC=CC=C2Br)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584952 | |
| Record name | 2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402586-55-4 | |
| Record name | 2-Benzyl 1-tert-butyl (2S,4R)-4-[(2-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



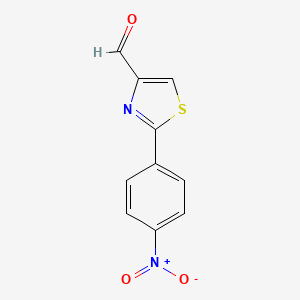
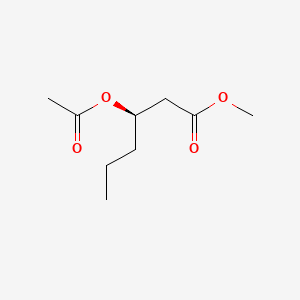
![3-[(3-Methylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1626859.png)
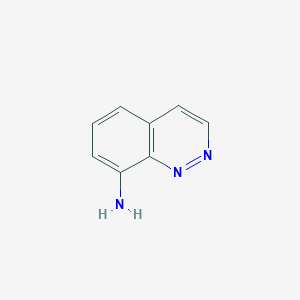
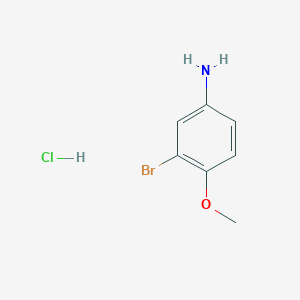
![1,5-Dioxaspiro[5.5]undecan-9-ol](/img/structure/B1626863.png)
![5H-Pyrido[4,3-B]indol-8-amine](/img/structure/B1626866.png)

